molecular formula C13H10F3N3O3S B5866550 2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide

2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide

Cat. No. B5866550
M. Wt: 345.30 g/mol
InChI Key: IMHHCQAGGTXADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is recognized for its unique trifluoromethyl groups and sulfonamide functionality, which contribute to its distinctive physical, chemical, and potentially biological properties. The trifluoromethyl group imparts stability, volatility, and bioactivity, while the sulfonamide linkage offers points for further chemical modifications and interactions with biological targets.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves direct fluorination techniques or nucleophilic substitution reactions. For example, perfluoro-[N-(4-pyridyl)acetamide] derivatives have been prepared via direct fluorination of the sodium salt of perfluoro-[N-(4-pyridyl)-acetamide], demonstrating a method that might be adapted for the synthesis of the compound (Banks et al., 1996).

Molecular Structure Analysis

The crystal structure of related complexes, such as dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), reveals insights into the potential structural configuration of the target molecule. Such studies highlight the coordination environment and molecular geometry, which are critical for understanding the compound's reactivity and properties (Obaleye et al., 2008).

Chemical Reactions and Properties

The compound's reactivity can be inferred from similar molecules, which have been shown to participate in various chemical reactions, including electrophilic fluorination and nucleophilic substitution reactions. These reactions often exploit the reactivity of the fluorine atoms or the sulfonamide group to introduce new functional groups or to form complexes with metals (Hamdouchi, 1998).

properties

IUPAC Name

2,2,2-trifluoro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3S/c14-13(15,16)12(20)18-9-4-6-10(7-5-9)23(21,22)19-11-3-1-2-8-17-11/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHHCQAGGTXADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.